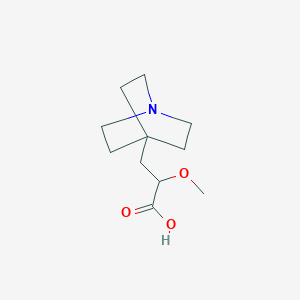
2,6-Bis(p-methoxyphenyl)-N-ethyl-3-methyl-4-oxo-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and piperidine derivatives. Common synthetic routes may involve:
N-Alkylation: Introduction of the ethyl group to the nitrogen atom of the piperidine ring.
Aromatic Substitution: Introduction of methoxy groups to the aromatic rings.
Amide Formation: Coupling of the piperidine derivative with a carboxylic acid or its derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory effects.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity to alter cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide
- N-Ethyl-2,6-bis(4-hydroxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide
Uniqueness
N-Ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxo-1-piperidinecarboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
101997-62-0 |
|---|---|
Formule moléculaire |
C23H28N2O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-ethyl-2,6-bis(4-methoxyphenyl)-3-methyl-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-5-24-23(27)25-20(16-6-10-18(28-3)11-7-16)14-21(26)15(2)22(25)17-8-12-19(29-4)13-9-17/h6-13,15,20,22H,5,14H2,1-4H3,(H,24,27) |
Clé InChI |
QWBPPHYOMDHWMW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1C(CC(=O)C(C1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)











![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)

